Technical Monograph: Structural Analysis and Synthetic Utility of (Pyridin-3-yl)[4-(trifluoromethyl)phenyl]methanol
Technical Monograph: Structural Analysis and Synthetic Utility of (Pyridin-3-yl)[4-(trifluoromethyl)phenyl]methanol
Executive Summary
This technical guide analyzes (Pyridin-3-yl)[4-(trifluoromethyl)phenyl]methanol (CAS: 1340875-16-2), a critical diarylmethanol scaffold in modern medicinal chemistry. Characterized by a trifluoromethyl-substituted benzene ring coupled to a pyridine core via a hydroxymethyl bridge, this molecule serves as a versatile intermediate for Fragment-Based Drug Design (FBDD). Its structural motifs offer a dual advantage: the trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine nitrogen provides a vector for hydrogen bonding and pH-dependent solubility.
Part 1: Structural Characterization & Identifiers
The molecule consists of two aromatic systems—an electron-deficient pyridine and an electron-poor 4-(trifluoromethyl)benzene—linked by a chiral carbinol center.
Chemical Identifiers[1][2][3][4][5]
| Identifier Type | Value |
| IUPAC Name | (Pyridin-3-yl)[4-(trifluoromethyl)phenyl]methanol |
| CAS Number | 1340875-16-2 |
| Molecular Formula | C₁₃H₁₀F₃NO |
| Molecular Weight | 253.22 g/mol |
| Canonical SMILES | FC(F)(F)c1ccc(cc1)C(O)c2cccnc2 |
| Isomeric SMILES | FC(F)(F)c1ccc(cc1)c2cccnc2 (S-enantiomer) / [C@@H] (R-enantiomer) |
| InChI Key | KUZQUSGIJZKWHE-UHFFFAOYSA-N |
Stereochemical Considerations
The central methine carbon is chiral (
Part 2: Physicochemical Profile
Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological systems (ADME profile).
| Property | Value (Predicted/Exp) | Significance in Drug Design |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Moderate lipophilicity; likely good membrane permeability (Lipinski compliant). |
| pKa (Pyridine N) | ~4.8 - 5.0 | Slightly lower than unsubstituted pyridine (5.2) due to the inductive electron-withdrawing effect of the CF3-phenyl group. |
| H-Bond Donors | 1 (OH) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 2 (N, OH) | The pyridine nitrogen acts as a pH-sensitive acceptor. |
| Rotatable Bonds | 2 | Low flexibility suggests a defined spatial orientation in binding pockets. |
| TPSA | ~33 Ų | Favorable for Blood-Brain Barrier (BBB) penetration if required. |
Part 3: Synthetic Architecture
The synthesis of (Pyridin-3-yl)[4-(trifluoromethyl)phenyl]methanol typically follows organometallic addition pathways. Below is the Industrial Standard Protocol utilizing a "Turbo-Grignard" approach, which prevents the formation of oxidative byproducts common in direct magnesium insertion into halopyridines.
Protocol A: The Turbo-Grignard Exchange (Recommended)
Rationale: 3-Bromopyridine is prone to polymerization or Wurtz coupling with standard Mg. Using Isopropylmagnesium chloride (iPrMgCl) allows for a rapid, low-temperature halogen-metal exchange.
Step-by-Step Methodology:
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Reagent Prep: Anhydrous THF (Tetrahydrofuran) is degassed. All glassware is flame-dried under Argon.
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Exchange: Dissolve 3-bromopyridine (1.0 eq) in THF at -15°C. Add iPrMgCl (1.1 eq) dropwise. Stir for 30 mins to generate Pyridin-3-ylmagnesium chloride .
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Addition: Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in THF. Add this solution slowly to the Grignard reagent at -15°C.
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Quench: Allow to warm to RT, then quench with saturated aq. NH₄Cl.
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Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Reduction of Diarylketone
Rationale: If the ketone precursor [Pyridin-3-yl][4-(trifluoromethyl)phenyl]methanone is available, reduction is milder and amenable to enantioselective catalysis.
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Reagent: NaBH₄ (Sodium Borohydride) in Methanol (0°C to RT).
Synthetic Workflow Diagram
Caption: Convergent synthesis via halogen-metal exchange (Turbo-Grignard) followed by aldehyde addition.
Part 4: Medicinal Chemistry Applications[2][3][7][8]
This scaffold is not merely a passive linker; it actively contributes to the pharmacological profile of drug candidates.
The "Fluorine Effect" & Metabolic Stability
The trifluoromethyl (
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Metabolic Blocking: The C-F bond is the strongest in organic chemistry (~116 kcal/mol). Placing the
group at the para position of the phenyl ring blocks metabolic oxidation (P450 hydroxylation) at that site, significantly extending the half-life ( ) of the molecule. -
Lipophilicity: The
group increases lipophilicity ( value +0.88), enhancing membrane permeability.
Pyridine as a Solubility Handle
The pyridine nitrogen possesses a lone pair that does not participate in aromaticity.
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Basicity: It can accept a proton (forming pyridinium) in acidic environments (e.g., stomach pH), improving aqueous solubility compared to a biphenyl analog.
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Interaction: It frequently serves as an anchor point in kinase active sites, forming hydrogen bonds with the hinge region residues.
Pharmacophore Logic Diagram
Caption: Pharmacophore mapping showing the functional roles of the CF3 shield, Pyridine anchor, and Chiral center.
Part 5: Analytical Protocols
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical system.
HPLC-MS Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
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Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
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Detection: UV at 254 nm (aromatic absorption) and ESI+ MS (Expected [M+H]+ = 254.22).
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Retention Time Logic: The compound is moderately lipophilic; expect elution after unsubstituted diarylmethanols but before bis-CF3 analogs.
NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
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Pyridine Protons: Look for 4 distinct signals in the downfield aromatic region (7.2 - 8.6 ppm). The proton adjacent to Nitrogen (C2-H) will be a singlet or doublet most downfield (~8.6 ppm).
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Phenyl Protons: An AA'BB' system (two doublets) characteristic of para-substitution, typically around 7.5 - 7.7 ppm.
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Carbinol Proton: A singlet (or doublet if coupling with OH) around 5.8 - 6.0 ppm.
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¹⁹F NMR: A single strong peak around -62.5 ppm (characteristic of Ar-CF3).
References
- Knochel, P., et al. (2002). A Convenient Preparation of Polyfunctional Arylmagnesium Reagents by a Halogen–Magnesium Exchange. Angewandte Chemie International Edition. (Standard protocol for Turbo-Grignard synthesis of pyridines).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. (2024). Compound Summary: 3-Pyridinemethanol Derivatives. National Library of Medicine. Retrieved from [Link]
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Matrix Fine Chemicals. (2024).[1] Fluorinated Pyridine Intermediates Catalog. Retrieved from [Link]
